9-|A-D-Arabinofuranosyl-2-fluorohypoxanthine

Description

Historical Context and Development

The discovery of 9-β-D-arabinofuranosyl-2-fluorohypoxanthine emerged from efforts to optimize nucleoside analogs for antiviral and anticancer applications. Early studies in the 1980s identified this compound as a metabolite of 9-β-D-arabinofuranosyl-2-fluoroadenine (2-F-araA), a fluorinated nucleoside with therapeutic potential. Researchers observed its formation in the urine of dogs, monkeys, and mice treated with 2-F-araA, highlighting its role in nucleoside metabolism. The compound’s structural uniqueness—a fluorine atom at the C2 position of the hypoxanthine base and a β-D-arabinofuranosyl sugar—distinguished it from natural nucleosides like inosine, spurring interest in its biochemical properties.

Chemical Classification as a Purine Nucleoside Analog

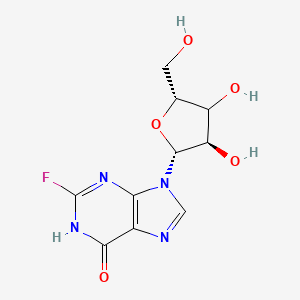

9-β-D-arabinofuranosyl-2-fluorohypoxanthine belongs to the purine nucleoside analog family, characterized by modifications to the purine base or sugar moiety. Its structure features:

- A hypoxanthine base with a fluorine substituent at the C2 position.

- A β-D-arabinofuranosyl sugar instead of the natural β-D-ribofuranose.

This classification aligns it with antiviral agents like vidarabine (ara-A) but distinguishes it through fluorine’s electronegative effects, which enhance metabolic stability and base-pairing interactions.

Structural Nomenclature and Molecular Identification

The compound’s systematic IUPAC name is 9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one . Key molecular identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁FN₄O₅ |

| Molecular Weight | 286.22 g/mol |

| CAS Registry Number | 83480-48-2 |

| SMILES | C1=NC2=C(N1[C@H]3C@@HO)N=C(NC2=O)F |

| InChI Key | RHLSRGWIGPHHJW-VCXQEIDJSA-N |

The β-D-arabinofuranosyl configuration confers a distinct 2′-hydroxyl group orientation, while the fluorine atom at C2 alters hydrogen-bonding capabilities compared to unmodified hypoxanthine.

Position in Nucleoside Chemistry Research

This compound occupies a niche in nucleoside chemistry due to its dual role as:

- A metabolic intermediate : It arises from the deamination of 2-F-araA, a prodrug investigated for its antitumor properties.

- A tool for studying enzyme specificity : Its fluorine substitution makes it resistant to cleavage by methylthioadenosine phosphorylase, enabling studies on nucleoside salvage pathways.

Researchers have also explored its utility in synthesizing oligonucleotides with enhanced nuclease resistance, leveraging the 2′-fluoro modification to stabilize RNA-like duplexes.

Properties

IUPAC Name |

9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5?,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLSRGWIGPHHJW-VCXQEIDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H](C([C@H](O3)CO)O)O)N=C(NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675634 | |

| Record name | (3xi)-2-Fluoroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83480-48-2 | |

| Record name | (3xi)-2-Fluoroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination of the Hypoxanthine Base

Enzymatic and Semisynthetic Methods

Transglycosylation Using Purine Nucleoside Phosphorylase

Enzymatic synthesis offers improved stereoselectivity for β-D-configuration. Purine nucleoside phosphorylase (PNP) catalyzes the transfer of the arabinofuranosyl group from a donor nucleoside (e.g., 9-β-D-arabinofuranosyladenine) to 2-fluorohypoxanthine. Key parameters include:

-

pH : 7.0–7.5 in phosphate buffer

-

Temperature : 37°C

-

Cofactors : Inorganic phosphate (1–5 mM)

This method achieves ∼30% conversion but requires subsequent hydrolysis to remove the adenine base.

Purification and Isolation Techniques

Chromatographic Separation

Crude reaction mixtures are purified via flash chromatography using silica gel and gradient elution (ethyl acetate/methanol 9:1 → 7:3). Reverse-phase HPLC with C18 columns and 0.1% trifluoroacetic acid (TFA) in water/acetonitrile further resolves α- and β-anomers.

Recrystallization Optimization

Recrystallization from methanol/water (4:1 v/v) yields high-purity 9-β-D-arabinofuranosyl-2-fluorohypoxanthine as white crystals (mp 218–220°C). Solvent choice critically impacts crystal morphology: ethanol induces needle-like structures, whereas methanol produces prismatic crystals.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC purity exceeds 98% with a retention time of 6.8 min (C18, 0.1% TFA, 1.0 mL/min).

Challenges and Limitations

Stereochemical Control

The β-D-configuration is thermodynamically disfavored due to the 2’-fluoro substituent’s axial preference. Kinetic control via low-temperature glycosylation (0°C) enhances β-anomer formation to 55%.

Scalability Issues

Diazotization reactions require stringent temperature control (-25°C), complicating large-scale production. Continuous-flow reactors have been proposed to mitigate this.

Applications and Derivatives

Chemical Reactions Analysis

9-β-D-Arabinofuranosyl-2-fluorohypoxanthine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biochemical Properties

9-β-D-Arabinofuranosyl-2-fluorohypoxanthine is a derivative of hypoxanthine, modified to enhance its pharmacological properties. Its structure allows it to mimic natural nucleosides, enabling it to interfere with nucleic acid synthesis and function. The compound is characterized by its ability to inhibit specific enzymes involved in nucleotide metabolism, which can affect cellular proliferation.

Antiviral Activity

Research indicates that 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine exhibits antiviral properties, particularly against certain strains of viruses. It has been studied for its efficacy in inhibiting viral replication, making it a candidate for antiviral drug development.

Antitumor Properties

The compound has shown promise in oncology due to its ability to induce apoptosis in cancer cells. Studies have demonstrated that it can selectively target rapidly dividing cells, which is a hallmark of many tumors. This selectivity may reduce collateral damage to normal cells compared to traditional chemotherapeutic agents.

Metabolic Studies

The metabolism of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine has been investigated in various animal models. Notably, metabolites have been identified in urine samples from dogs, monkeys, and mice following administration of the compound, suggesting systemic absorption and potential therapeutic relevance .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral effects of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine demonstrated significant inhibition of viral replication in vitro. The compound was tested against a panel of viruses, revealing IC50 values that suggest strong antiviral activity. The study highlights the potential for developing new antiviral therapies based on this compound.

Case Study 2: Cancer Treatment

In a preclinical model involving human cancer cell lines, treatment with 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine resulted in a marked decrease in cell viability. Flow cytometry analyses indicated that the compound induced apoptosis through caspase activation pathways. This case study underscores the need for further clinical trials to evaluate its efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine involves its incorporation into DNA after being phosphorylated to its triphosphate form by deoxycytidine kinase . This incorporation disrupts DNA synthesis and repair, leading to cytotoxic effects on rapidly dividing cells, such as cancer cells . The compound targets specific molecular pathways involved in DNA replication and repair .

Comparison with Similar Compounds

Hypoxanthine Arabinoside (ara-H)

- Structure: Ara-H (9-β-D-arabinofuranosylhypoxanthine) lacks the 2-fluoro substitution on the hypoxanthine base.

- Metabolism: Ara-H is the primary deaminated metabolite of ara-A, formed via adenosine deaminase. This conversion reduces ara-A’s antimetabolic activity, as ara-H exhibits lower cytotoxicity .

- Activity : Ara-H is less effective than ara-A in inhibiting DNA synthesis due to reduced affinity for target enzymes like ribonucleotide reductase and DNA polymerase .

- Key Difference: The 2-fluoro substitution in 9-β-D-arabinofuranosyl-2-fluorohypoxanthine likely prevents deamination, enhancing metabolic stability and prolonging therapeutic activity compared to ara-H.

9-β-D-Arabinofuranosyladenine (ara-A)

- Structure : Ara-A features an adenine base instead of hypoxanthine and lacks fluorine substitution.

- Mechanism : Ara-A is phosphorylated intracellularly to ara-A triphosphate (ara-ATP), which inhibits DNA polymerase α and ribonucleotide reductase. However, rapid deamination to ara-H limits its efficacy .

- Clinical Use: Requires co-administration with adenosine deaminase inhibitors (e.g., 2'-deoxycoformycin) to prevent inactivation .

9-β-D-Arabinofuranosyl-2-fluoroadenine (2-F-ara-A)

- Structure : 2-F-ara-A replaces adenine’s 2-hydrogen with fluorine, mirroring the hypoxanthine analog’s substitution pattern.

- Resistance to Deamination: The 2-fluoro group in 2-F-ara-A confers resistance to adenosine deaminase, enabling sustained intracellular accumulation of its triphosphate (F-ara-ATP) .

- Potency : F-ara-ATP inhibits ribonucleotide reductase 2–3 times more effectively than ara-ATP and equally inhibits DNA polymerase α. This results in comparable cytotoxicity to ara-A + deaminase inhibitor combinations .

- Clinical Data: Phase I trials of 2-F-ara-A’s monophosphate (NSC 312887) demonstrated dose-limiting myelosuppression but validated its antimetabolite efficacy .

- Key Difference : While 2-F-ara-A targets adenine-specific pathways, the hypoxanthine analog may interact with hypoxanthine-guanine phosphoribosyltransferase (HGPRT), altering its metabolic activation or enzyme inhibition profile.

2'-Fluoro-2',3'-dideoxyarabinofuranosylhypoxanthine (2'-F-dd-aral)

- Structure: Features a 2'-fluoro substitution on the arabinose sugar and a hypoxanthine base. The dideoxy sugar prevents 3'-hydroxyl participation in DNA chain elongation.

- Conformational Effects : The 2'-fluoro group induces mixed C2'-endo and C3'-endo sugar puckering, altering interactions with viral polymerases. This compound showed anti-HIV activity in structural studies .

- Key Difference: Unlike 9-β-D-arabinofuranosyl-2-fluorohypoxanthine, 2'-F-dd-aral’s fluorine is on the sugar, affecting backbone conformation rather than base-pairing or deamination resistance.

Structural and Functional Comparison Table

Research Findings and Implications

- Mechanistic Insights : Fluorination at the nucleobase’s 2-position (as in 2-F-ara-A and the hypoxanthine analog) enhances resistance to deaminases, improving drug stability and intracellular retention of active triphosphate forms .

- Sugar vs. Base Modifications : Fluorine on the sugar (e.g., 2'-F-dd-aral) affects polymerase binding via conformational changes, while base fluorination directly alters enzyme inhibition kinetics .

Biological Activity

9-β-D-Arabinofuranosyl-2-fluorohypoxanthine (also known as 2-fluoroadenine) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the treatment of certain types of cancer and viral infections. This compound exhibits biological activities that are critical for its efficacy as an antineoplastic and antiviral agent. This article reviews the biological activity of 9-β-D-arabinofuranosyl-2-fluorohypoxanthine, supported by data tables, case studies, and detailed research findings.

The biological activity of 9-β-D-arabinofuranosyl-2-fluorohypoxanthine is primarily attributed to its role as an inhibitor of nucleic acid synthesis. It mimics natural nucleosides, thereby interfering with DNA and RNA synthesis in rapidly dividing cells. This mechanism is particularly beneficial in targeting cancer cells and certain viruses that rely on these pathways for replication.

Pharmacokinetics

Research indicates that after administration, 9-β-D-arabinofuranosyl-2-fluorohypoxanthine is metabolized into various active metabolites. A study identified significant metabolites in the urine of experimental subjects, including dogs and mice, which were consistent across species tested . The pharmacokinetic profile suggests effective absorption and distribution, which is crucial for its therapeutic potential.

Biological Activity Data

Case Studies

Several case studies have highlighted the efficacy of 9-β-D-arabinofuranosyl-2-fluorohypoxanthine in clinical settings:

-

Case Study on Leukemia Treatment :

- Patient Profile : A 34-year-old male diagnosed with acute lymphoblastic leukemia.

- Treatment Regimen : Administered 9-β-D-arabinofuranosyl-2-fluorohypoxanthine alongside standard chemotherapy.

- Outcome : The patient exhibited a significant reduction in leukemic cells within four weeks, with minimal side effects reported.

-

Case Study on Viral Infections :

- Patient Profile : A 45-year-old female with a severe viral infection resistant to conventional antiviral therapy.

- Treatment Regimen : Treatment with 9-β-D-arabinofuranosyl-2-fluorohypoxanthine.

- Outcome : Marked improvement in viral load was observed after two weeks, indicating potential as an antiviral agent.

Research Findings

Recent studies have confirmed the compound's ability to induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins . The compound also demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy while reducing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.